2-Ethoxy-1H-indole
Overview
Description
2-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
The synthesis of 2-Ethoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
2-Ethoxy-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivative being studied .
Comparison with Similar Compounds
2-Ethoxy-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Vincristine and Vinblastine: Potent anti-tumor drugs derived from indole alkaloids.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
2-ethoxy-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJIEFLJHCIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484559 | |
Record name | 1H-Indole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-27-4 | |
Record name | 1H-Indole, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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